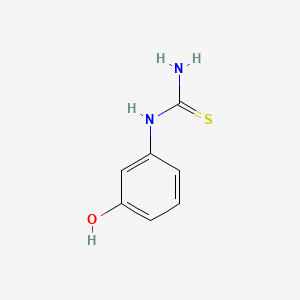

1-(3-Hydroxyphenyl)-2-thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJYKFUCQNISJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374744 | |

| Record name | 3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3394-05-6 | |

| Record name | 3394-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-hydroxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Hydroxyphenyl 2 Thiourea Derivatives

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the 1-(3-hydroxyphenyl)-2-thiourea structure have revealed critical insights into the determinants of its biological activity. The nature and position of substituents on the phenyl ring, as well as alterations to the thiourea (B124793) group, significantly impact the compound's efficacy against various targets, including enzymes and pathogenic organisms.

The position of the hydroxyl group on the phenyl ring is a key factor influencing biological activity. For instance, in a series of thiourea derivatives screened for antileishmanial activity, a hydroxyl group at the meta-position (as in this compound) resulted in significantly increased potency compared to an ortho-positioned hydroxyl group. rsc.org Specifically, the meta-hydroxy derivative (compound 4c in the study) exhibited IC50 values of 0.55 µM, 0.68 µM, and 0.48 µM against the promastigotes of L. major, L. tropica, and L. donovani, respectively. rsc.org In contrast, the ortho-hydroxy analog (compound 4b) showed much weaker activity. rsc.org

The introduction of other substituents onto the phenyl ring also modulates activity. Electron-withdrawing groups, such as halogens, have been shown to enhance the inhibitory activity of thiourea derivatives against certain enzymes. For example, in a series of indole-thiourea derivatives designed as tyrosinase inhibitors, compounds with halogen substituents demonstrated significantly enhanced anti-tyrosinase activity. mdpi.com This is often attributed to the increased acidity of the thiourea protons and enhanced hydrogen-bonding capacity. Conversely, the presence of electron-donating groups can have a variable impact. In some cases, electron-donating groups have been associated with reduced activity. mdpi.com

The nature of the substituent on the second nitrogen of the thiourea moiety also plays a crucial role. For example, in a study of N-monoarylacetothioureas as urease inhibitors, the specific aryl group attached significantly influenced the inhibitory potency. nih.gov Similarly, for thiourea derivatives targeting HIV-1 capsid and cyclophilin A, the substituents on the thiourea core were critical for binding and antiviral activity. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of this compound and related derivatives.

Table 1: Impact of Substituent Modifications on Biological Activity

| Core Structure/Derivative | Substituent Modification | Biological Target/Activity | Effect on Activity | Reference |

|---|---|---|---|---|

| Phenylthiourea | Hydroxyl group position | Antileishmanial | meta-OH > ortho-OH | rsc.org |

| Indole-thiourea | Halogen substituents on phenyl ring | Tyrosinase inhibition | Enhanced activity | mdpi.com |

| Phenylthiourea | Electron-withdrawing groups (e.g., halogens) | General | Increased acidity and hydrogen-bonding capacity | |

| Indole-thiourea | Electron-donating groups on phenyl ring | Tyrosinase inhibition | Reduced activity | mdpi.com |

| N-monoarylacetothioureas | Varied aryl groups | Urease inhibition | Significant influence on potency | nih.gov |

| Thiourea derivatives | Substituents on thiourea core | HIV-1 capsid/cyclophilin A | Critical for binding and antiviral activity | nih.gov |

| Bis-chalcones and bis-pyrimidines | Electron-withdrawing substituents | Urease inhibition | Enhanced inhibitory potency | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their inhibitory potential against various biological targets. These models provide valuable insights for the rational design of more potent and selective inhibitors.

In a study focused on newly synthesized carbonyl thiourea derivatives, a QSAR model was developed to correlate their anti-amoebic activities. researchgate.net The final GA-PLS (Genetic Algorithm-Partial Least Squares) model demonstrated good statistical significance with a high correlation coefficient (r² = 0.827) and predictive ability (r²test = 0.790). researchgate.net This indicates that the model can reliably predict the anti-amoebic activity of new thiourea derivatives based on their structural descriptors.

Another QSAR study was conducted on a series of 3-benzoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine analogues, which share structural similarities with thiourea derivatives, to investigate their antibacterial activity. asianpubs.org The study aimed to correlate various physicochemical parameters with the observed minimum inhibitory concentration (MIC) values against Staphylococcus aureus. asianpubs.org Such models can help in understanding the structural requirements for antibacterial efficacy.

Furthermore, QSAR studies have been applied to understand the behavior of thiourea derivatives in biological systems. farmaciajournal.com By analyzing various molecular descriptors, these studies aim to predict whether a molecule will exhibit the desired biological effect. farmaciajournal.com

The development of robust QSAR models relies on the careful selection of molecular descriptors that accurately represent the structural variations within the series of compounds and their impact on biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

Table 2: QSAR Studies on Thiourea Derivatives

| Compound Series | Biological Activity | QSAR Model | Key Findings | Reference |

|---|---|---|---|---|

| Carbonyl thiourea derivatives | Anti-amoebic | GA-PLS | Good predictive ability (r² = 0.827, r²test = 0.790) | researchgate.net |

| 3-Benzoyl-2-thioxo-1,2,3,4-tetrahydropyrimidine analogues | Antibacterial (S. aureus) | Not specified | Correlation of physicochemical parameters with MIC | asianpubs.org |

| Thiourea derivatives | General biological behavior | Not specified | Prediction of intended biological behavior in an organism | farmaciajournal.com |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. For this compound and its derivatives, molecular docking studies have provided crucial insights into their binding modes and the specific interactions that underpin their biological activities. These studies are often used in conjunction with experimental data to rationalize observed SAR trends and to guide the design of new inhibitors.

Docking studies of thiourea derivatives as urease inhibitors have revealed that the thiourea moiety can penetrate the binding site of the enzyme. nih.gov The interactions often involve the thiourea group forming hydrogen bonds with key residues in the active site. For example, the hydroxyl group of hydroxyphenyl-containing derivatives can form additional hydrogen bonds, further stabilizing the ligand-target complex. mdpi.com

In the context of tyrosinase inhibition, molecular docking has shown that thiourea derivatives can bind to the active site of the enzyme, interacting with critical residues. mdpi.comresearchgate.net For instance, the hydroxy group of a derivative was found to establish hydrogen bonds with CYS83 and ASN81 residues in the tyrosinase active site. mdpi.com The stability of these interactions can be further assessed using molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex over time. mdpi.comresearchgate.net

Molecular docking has also been employed to understand the binding of thiourea derivatives to other targets, such as the human adenosine (B11128) A(2A) receptor, which is relevant for the treatment of Parkinson's disease. nih.gov These studies help in identifying key interactions that contribute to the binding affinity and selectivity of the compounds. nih.gov

The following table summarizes the key findings from molecular docking studies of this compound and related derivatives with various biological targets.

Table 3: Molecular Docking and Ligand-Target Interactions

| Derivative Class | Biological Target | Key Interactions | Significance | Reference |

|---|---|---|---|---|

| N-monoarylacetothioureas | Urease | Thiourea moiety penetrates binding site | Explains inhibitory mechanism | nih.gov |

| Indole-thiourea derivatives | Tyrosinase | Hydroxy group forms H-bonds with CYS83 and ASN81 | Rationalizes competitive inhibition | mdpi.commdpi.comresearchgate.net |

| 1-(substituted phenyl)-3-(naphtha[1,2-d]thiazol-2-yl) urea (B33335)/thiourea | Human Adenosine A(2A) Receptor | Hydrophilic and lipophilic interactions | Guides design of antagonists for Parkinson's disease | nih.gov |

| Thiourea benzamide (B126) Pt(IV) complex | Cancer-related proteins | Stronger interactions compared to ligand alone | Highlights potential as a more effective inhibitor | tjnpr.org |

| Bis-chalcones and bis-pyrimidines | Urease | Favorable interactions with key urease residues | Confirms complex stability and supports drug-like potential | tandfonline.com |

Conformational Analysis and Molecular Geometry Influences on Activity

The three-dimensional conformation and molecular geometry of this compound derivatives are critical determinants of their biological activity. Conformational analysis, which involves identifying the stable low-energy conformations of a molecule, provides insights into how the spatial arrangement of functional groups influences ligand-target interactions.

Studies on acyl-thiourea derivatives have shown that these molecules can adopt specific conformations stabilized by intramolecular hydrogen bonds. nih.gov For example, a strong intramolecular N-H···O=C hydrogen bond can lead to a relatively planar and rigid core structure. nih.gov The orientation of the phenyl rings and other substituents relative to this core can significantly affect the molecule's ability to fit into the binding pocket of a biological target.

Crystallographic studies of benzoylthiourea (B1224501) derivatives have revealed that they can adopt a syn-anti configuration with respect to the positions of the carbonyl and thione groups. This specific geometry influences both the chemical reactivity and biological activity of the compounds.

The flexibility of the thiourea backbone also plays a role. While some degree of rigidity is often required for specific binding, a certain level of conformational flexibility can allow the molecule to adapt to the binding site, a concept known as "induced fit."

Table 4: Conformational and Geometric Features Influencing Activity

| Derivative Class | Key Conformational/Geometric Feature | Method of Analysis | Influence on Activity | Reference |

|---|---|---|---|---|

| Adamantyl-based acyl-thioureas | S-shaped geometry with C=O and C=S bonds oppositely oriented | DFT calculations, X-ray crystallography | Steric constraints and stabilizing interactions influence biological activity | nih.gov |

| 1-Benzoyl-3-(2-hydroxyphenyl)thiourea | syn-anti configuration of carbonyl and thione groups | Crystallographic studies | Influences chemical reactivity and biological activity | |

| 1,5-Bis[(E)-1-(2-hydroxyphenyl)ethylidene]thiocarbonohydrazide | Planar conformation with intramolecular O-H···S and O-H···N hydrogen bonds | X-ray crystallography | Stabilizes the molecule in a specific bioactive conformation | scienceopen.com |

Advanced Computational Chemistry and in Silico Analysis

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-(3-Hydroxyphenyl)-2-thiourea and its derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to optimize the molecular geometry and predict structural parameters. researchgate.netsemanticscholar.org These theoretical calculations provide data on bond lengths, bond angles, and dihedral angles.

In studies of the closely related N-benzoyl-N′-(3-hydroxyphenyl)thiourea, the geometry was optimized to find the most stable conformation. researchgate.net The results from DFT calculations are often compared with experimental data from X-ray crystallography to validate the computational method. researchgate.netajol.info For instance, the calculated bond lengths and angles for the thiourea (B124793) core show good agreement with experimental values, confirming the reliability of the DFT approach. researchgate.net The thiourea moiety, -NH-C(S)-NH-, typically adopts a nearly planar structure, which is stabilized by delocalized π-electrons. nih.gov In N-benzoyl-N′-(3-hydroxyphenyl)thiourea, an intramolecular hydrogen bond is often observed between the N-H group and the carbonyl oxygen, forming a stable pseudo-six-membered ring. researchgate.net

Table 1: Selected Structural Parameters for N-Benzoyl-N′-(3-hydroxyphenyl)thiourea (A Close Analog)

| Parameter | Bond | Calculated/Experimental Value (Å) | Source |

|---|---|---|---|

| Bond Length | C=S | 1.673 Å | researchgate.net |

| Bond Length | C=O | 1.217 Å | researchgate.net |

| Bond Length | N1-C8 (Thiourea) | 1.388 Å | researchgate.net |

| Bond Length | N2-C8 (Thiourea) | 1.328 Å | nih.gov |

| Bond Length | C9-N2 (Phenyl-N) | 1.433 Å | researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. semanticscholar.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

For thiourea derivatives, MEP maps typically reveal the following features:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is concentrated around the sulfur atom of the thione group (C=S) and the oxygen atom of the hydroxyl group (-OH), indicating these are the primary sites for interacting with electrophiles or forming hydrogen bonds as acceptors. semanticscholar.orgresearchgate.net

Positive Regions (Blue): These areas have a lower electron density, or an excess of positive charge, and are prone to nucleophilic attack. The hydrogen atoms of the amine (N-H) and hydroxyl (O-H) groups are characterized by positive electrostatic potential, making them the most likely sites for nucleophilic interactions and hydrogen bond donation. researchgate.netresearchgate.net

Neutral Regions (Green): These areas, typically over the carbon atoms of the phenyl ring, have a near-zero potential and are less reactive.

This analysis is crucial for understanding how the molecule might interact with a biological receptor, as the electrostatic interactions often govern the initial recognition and binding process. chemrxiv.org

Table 2: Predicted Reactive Sites from MEP Analysis

| Region | Color on MEP Map | Atomic Site | Predicted Reactivity | Source |

|---|---|---|---|---|

| Most Negative | Red | Sulfur (C=S), Oxygen (-OH) | Site for electrophilic attack; H-bond acceptor | semanticscholar.orgresearchgate.net |

| Most Positive | Blue | Amine hydrogens (N-H), Hydroxyl hydrogen (O-H) | Site for nucleophilic attack; H-bond donor | researchgate.netresearchgate.net |

| Neutral | Green | Aromatic Ring Carbons | Low reactivity | chemrxiv.org |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. semanticscholar.org

HOMO: Represents the ability to donate an electron. For thiourea derivatives, the HOMO is typically localized over the electron-rich thiourea moiety and the phenyl ring. conicet.gov.ar

LUMO: Represents the ability to accept an electron. The LUMO is often distributed over the thiocarbonyl group and the aromatic system. conicet.gov.ar

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large energy gap suggests high stability and lower chemical reactivity. semanticscholar.org

In a comparative study of benzoylthiourea (B1224501) derivatives, the HOMO-LUMO gap for a hydroxyphenyl-substituted analog was calculated to be 4.74 eV. researchgate.netsemanticscholar.org This value provides a quantitative measure of the molecule's electronic stability and its potential to engage in charge-transfer interactions. nih.gov

Table 3: Frontier Molecular Orbital Properties for a Hydroxyphenyl Benzoylthiourea Analog

| Parameter | Energy (eV) | Implication | Source |

|---|---|---|---|

| EHOMO | -6.19 | Electron-donating capability | researchgate.netsemanticscholar.org |

| ELUMO | -1.45 | Electron-accepting capability | researchgate.netsemanticscholar.org |

| Energy Gap (ΔE) | 4.74 | High chemical reactivity and low kinetic stability | researchgate.netsemanticscholar.org |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the evaluation of a compound's pharmacokinetic and toxicological profile before synthesis and in vitro testing. umpr.ac.idksu.edu.tr Various web-based tools and software, such as SwissADME and pkCSM, are used to predict these properties based on the molecule's structure. marmara.edu.trpensoft.net

For a compound like this compound, key predicted properties would include:

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five (Ro5), which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. umpr.ac.id

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). pensoft.net

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). marmara.edu.tr

Metabolism: Prediction of interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6), which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. marmara.edu.tr

Toxicity: Prediction of potential toxicities, such as hepatotoxicity (liver damage) and mutagenicity (Ames test). pensoft.net

Studies on various urea (B33335) and thiourea derivatives have shown that they generally exhibit favorable drug-like properties, though some analogs may present risks like hepatotoxicity. umpr.ac.idmarmara.edu.tr

Table 4: Representative In Silico ADMET Predictions for Thiourea Derivatives

| Property | Parameter | Predicted Outcome | Source (Methodology) |

|---|---|---|---|

| Drug-Likeness | Lipinski's Rule of Five | Generally compliant | umpr.ac.id |

| Absorption | Human Intestinal Absorption (HIA) | High | marmara.edu.tr |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Variable (Low to High depending on analog) | marmara.edu.tr |

| Metabolism | CYP2D6 Inhibition | Predicted to be non-inhibitor | marmara.edu.tr |

| Toxicity | Hepatotoxicity | Potential risk for some analogs | marmara.edu.tr |

Molecular Dynamics Simulations for Ligand-Receptor Binding

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations provide detailed insights into the stability of a ligand-receptor complex and the nature of their interactions. nih.govtandfonline.com

An MD simulation for a thiourea derivative bound to a protein target (e.g., an enzyme or receptor) would typically involve the following steps and analyses:

System Setup: The protein-ligand complex, obtained from molecular docking, is placed in a simulation box with explicit water molecules and ions to mimic physiological conditions. pensoft.net

Simulation Run: The system's trajectory is calculated for a specific duration (e.g., 100 nanoseconds) by solving Newton's equations of motion. acs.org

Analysis:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable RMSD value indicates that the system has reached equilibrium and the ligand remains securely in the binding pocket. acs.org

Root Mean Square Fluctuation (RMSF): The RMSF is analyzed for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding. nih.gov

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored, as they are key to binding affinity. rsc.org

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy (ΔG), providing a quantitative measure of the ligand's affinity for the protein. acs.org

MD simulations on thiourea derivatives have been used to explore their binding modes with various targets like the SARS-CoV-2 spike protein and VEGFR-2 kinase, confirming the stability of key hydrogen bonds and other interactions predicted by docking. nih.govtandfonline.com

Table 5: Typical Analysis from a Molecular Dynamics Simulation Study

| Analysis Type | Purpose | Typical Finding for a Stable Complex | Source (Methodology) |

|---|---|---|---|

| RMSD | Assess overall complex stability | Low, stable value (e.g., < 0.4 nm) after initial equilibration | nih.govacs.org |

| RMSF | Identify flexible protein regions | Low fluctuation in binding site residues, higher in loops | nih.gov |

| Hydrogen Bonds | Evaluate specific key interactions | Stable hydrogen bonds maintained throughout the simulation | rsc.org |

| Binding Free Energy (MM/GBSA) | Quantify binding affinity | Favorable (negative) binding free energy | acs.org |

Biological Activities and Pharmacological Potential of 1 3 Hydroxyphenyl 2 Thiourea and Its Analogues

Anticancer and Antitumor Properties

Thiourea (B124793) derivatives, including 1-(3-hydroxyphenyl)-2-thiourea and its analogues, have garnered significant interest for their potential as anticancer agents. tjnpr.org Research has demonstrated that these compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting their promise in the development of new cancer therapies. nih.govmdpi.com

Mechanisms of Cytotoxicity and Apoptosis Induction

The anticancer activity of this compound and related compounds is often linked to their ability to induce cytotoxicity and apoptosis in cancer cells. nih.gov One of the proposed mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent programmed cell death.

Studies on various thiourea derivatives have shown that they can induce late apoptosis or necrosis in cancer cells. For instance, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogues have demonstrated strong pro-apoptotic activity in human colon cancer (SW480 and SW620) and leukemia (K-562) cell lines. nih.gov One particular derivative induced late apoptosis in 95-99% of colon cancer cells and 73% of K-562 cells. nih.gov The apoptotic-inducing properties of these compounds are a key focus of research into their potential as anticancer drugs. nih.govijpcbs.com

The cytotoxic effects of these compounds have been observed across a range of cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and prostate (PC3). tjnpr.orgresearchgate.net The ability of these compounds to trigger apoptosis is a crucial aspect of their anticancer potential, as it allows for the controlled elimination of cancer cells. researchgate.net

Table 1: Cytotoxic Activity of Selected Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| 3-(Trifluoromethyl)phenylthiourea analogues | SW480, SW620 (Colon), K-562 (Leukemia), PC3 (Prostate) | High cytotoxicity (IC50 ≤ 10 µM) | nih.gov |

| 1-(Acyl/aroyl)-3-(substituted) thioureas | Various | Anticancer properties | tjnpr.org |

| Chalcone-thiourea hybrids | HepG2 (Liver), MCF-7 (Breast) | Moderate to potent cytotoxicity | researchgate.net |

Enzyme Inhibition in Cancer Pathways (e.g., MK-2, EGFR)

Thiourea derivatives have been investigated as inhibitors of key enzymes involved in cancer progression, such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2) and epidermal growth factor receptor (EGFR). nih.govmdpi.com The inhibition of these enzymes can disrupt signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. nih.gov

For example, certain lysine-based thioureas have been developed as mechanism-based inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in cancer. nih.gov Some of these compounds selectively inhibited SIRT2 with low micromolar to nanomolar IC50 values and demonstrated broad cytotoxicity against cancer cell lines with minimal toxicity to noncancerous cells. nih.gov

In the context of EGFR, which is a key target in cancer therapy, thiourea-containing compounds have been designed as inhibitors. mdpi.comnih.gov Some novel compounds have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.com For instance, certain pyrimidine-based sulphonyl thioureas have displayed significant inhibitory activity against cancer-related human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov Specifically, a derivative with a 3-hydroxyphenyl group showed potent inhibition of hCA IX. nih.gov The development of such inhibitors that can overcome resistance to existing EGFR-targeted therapies is an active area of research. nih.govuni-saarland.de

Antimicrobial Activities

Thiourea and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. The presence of nitrogen and sulfur atoms in the thiourea moiety is believed to contribute to these biological effects. ekb.eg

Antibacterial Efficacy and Mechanisms

Research has shown that this compound and its analogues exhibit antibacterial properties against various bacterial strains. Studies have reported activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. researchgate.net The minimum inhibitory concentration (MIC) values for some of these compounds have been found to be comparable to standard antibiotics.

The antibacterial mechanism of thiourea derivatives is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. ekb.eg The hydroxyl group on the phenyl ring can form hydrogen bonds, while the thiourea group can interact with metal ions, potentially interfering with bacterial metabolic processes. The position of substituents on the phenyl ring can influence the antibacterial efficacy. For instance, a 2-hydroxy position has been suggested to enhance membrane penetration compared to a 4-hydroxy position.

Table 2: Antibacterial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 1-Benzoyl-3-(2-hydroxyphenyl)thiourea | Staphylococcus aureus, Escherichia coli | 25–50 | |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | Staphylococcus aureus, Escherichia coli | 50–100 | |

| 1-Benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea | Staphylococcus aureus, Escherichia coli | 12.5–25 | |

| 1,2,4-triazolyl-benzoylthiourea derivative | Multidrug-resistant S. aureus | 16 | bohrium.com |

Antifungal Efficacy and Mechanisms

Thiourea derivatives have also been recognized for their antifungal properties. ekb.eg They have shown activity against various fungal species, including phytopathogenic fungi and human pathogens like Candida auris. nih.govnih.govresearchgate.net

The mechanism of antifungal action is believed to involve the inhibition of key fungal enzymes, such as 1,3-β-D-glucan synthase, which is essential for cell wall biosynthesis. nih.gov By disrupting the fungal cell wall, these compounds can lead to cell lysis and death. ekb.eg The structural features of the thiourea derivatives, such as the position of substituents on the aromatic ring, can significantly influence their antifungal and antioxidant activity. nih.gov For example, an ortho-methylated derivative of a 2-thiophenecarboxylic acid thiourea showed the highest antifungal activity against C. auris, with a notable inhibitory effect on biofilm growth. nih.gov

Antiviral Efficacy and Mechanisms (e.g., Anti-HIV)

Several thiourea derivatives have been investigated for their antiviral activity, particularly against the human immunodeficiency virus (HIV). nih.govacs.org Some of these compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block a key enzyme required for HIV replication. nih.govfrontiersin.orgmdpi.com

The antiviral mechanism of these thiourea derivatives involves binding to the reverse transcriptase enzyme, thereby preventing the conversion of the viral RNA genome into DNA. nih.govfrontiersin.org The stereochemistry of these molecules can be a critical factor in their anti-HIV activity, with specific enantiomers showing greater potency. acs.org For example, in a series of chiral naphthyl thiourea compounds, the (R)-enantiomers were found to be more potent inhibitors of the HIV-1 reverse transcriptase than their (S)-enantiomer counterparts. acs.org Research in this area continues to explore new thiourea-based compounds as potential anti-HIV agents. researchgate.netmdpi.com

Additionally, thiourea compounds have shown inhibitory activity against other viruses, such as Herpes Simplex Virus Type 1 (HSV-1), by preventing the cleavage and packaging of viral DNA. nih.gov

Antiprotozoal Activities (e.g., Anti-leishmanial)

Thiourea derivatives have been investigated for their potential against various protozoan parasites. nih.gov Research has particularly highlighted their activity against Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease with limited therapeutic options. nih.govrsc.org The thiourea core is considered a key pharmacophore in the design of new antileishmanial agents. nih.govrsc.org

A number of thiourea-based compounds have demonstrated significant in vitro potency against different Leishmania species. For instance, certain furan-carboxamide and pyrimidine (B1678525) derivatives of thiourea have shown activity against the promastigote forms of L. major, L. tropica, and L. donovani, with IC₅₀ values in the low submicromolar range. nih.govresearchgate.netrsc.org One compound, N-((4-chlorophenyl)carbamothioyl)furan-2-carboxamide (4g), was found to be particularly active against the amastigote form of L. major. nih.govresearchgate.netrsc.org The mechanism of action for some of these compounds is believed to involve the inhibition of key parasitic enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), suggesting an antifolate mechanism. researchgate.netrsc.org The broad utility of synthetic compounds containing heteroatoms is recognized in their application as antiprotozoal agents, including antimalarial and antileishmanial therapies. semanticscholar.org

| Compound | Target Species | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| N-((4-chlorophenyl)carbamothioyl)furan-2-carboxamide (4g) | L. major (promastigote) | 0.24 ± 0.01 | nih.govresearchgate.net |

| N-((4-chlorophenyl)carbamothioyl)furan-2-carboxamide (4g) | L. tropica (promastigote) | 0.27 ± 0.01 | nih.govresearchgate.net |

| N-((4-chlorophenyl)carbamothioyl)furan-2-carboxamide (4g) | L. donovani (promastigote) | 0.31 ± 0.02 | nih.govresearchgate.net |

| 1-(2-(3-(Furan-2-ylmethyl)thioureido)-4-methyl-6-phenylpyrimidine-5-carbonyl)piperidine-4-carboxylic acid (20a) | L. major (promastigote) | 0.31 ± 0.02 | nih.govresearchgate.net |

| 1-(2-(3-Benzylthioureido)-4-methyl-6-phenylpyrimidine-5-carbonyl)piperidine-4-carboxylic acid (20b) | L. donovani (promastigote) | 0.36 ± 0.01 | researchgate.net |

Antioxidant Properties and Radical Scavenging Mechanisms

Thiourea derivatives are recognized for their antioxidant and radical scavenging properties. researchgate.net These compounds can mitigate oxidative stress by neutralizing free radicals, which are implicated in cellular damage and various pathologies. semanticscholar.org The antioxidant capacity of thiourea analogues is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. researchgate.netresearchgate.net

Studies on benzoylthiourea (B1224501) derivatives, including a 4-hydroxyphenyl analogue, have demonstrated good antioxidant responses in the DPPH assay. semanticscholar.org For example, 1-benzoyl-3-(4-methoxyphenyl)thiourea showed a 90.5 ± 2.1% inhibition with an IC₅₀ value of 45 ± 2 µg/mL, while the 1-benzoyl-3-(4-hydroxyphenyl)thiourea analogue exhibited 87.3 ± 1.3% inhibition with an IC₅₀ of 49 ± 2 µg/mL. semanticscholar.orgresearchgate.net The presence of phenolic hydroxyl groups in the structure, as in this compound, is thought to contribute significantly to the antioxidant activity. tandfonline.com

The mechanism of radical scavenging by thiourea derivatives is believed to primarily occur via a Hydrogen Atom Transfer (HAT) process. researchgate.net In this mechanism, the antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. semanticscholar.org Another possible pathway is the Single Electron Transfer followed by Proton Transfer (SET-PT), particularly in high-polarity solvents. researchgate.net Quantum chemical calculations and kinetic studies support the HAT mechanism as the more favorable pathway for the reaction between thiourea derivatives and free radicals. researchgate.net

| Compound | % Inhibition | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 90.5 ± 2.1 | 45 ± 2 | semanticscholar.orgresearchgate.net |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | 87.3 ± 1.3 | 49 ± 2 | semanticscholar.orgresearchgate.net |

| 1-Benzoyl-3-p-tolylthiourea | 81.6 ± 0.9 | 51 ± 2 | semanticscholar.orgresearchgate.net |

| 1-Benzoyl-3-(2-nitrophenyl)thiourea | 79.7 ± 0.7 | 63 ± 1 | semanticscholar.orgresearchgate.net |

Enzyme Inhibition Studies (Beyond Cancer Pathways)

The ability of this compound and its analogues to interact with and inhibit various enzymes is a significant aspect of their pharmacological potential. This inhibition extends to several enzyme classes beyond those directly involved in cancer pathways.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission, and their inhibition is a primary strategy for managing neurodegenerative conditions like Alzheimer's disease. updatepublishing.comscielo.org.co Thiourea derivatives have emerged as potent inhibitors of both AChE and BChE. semanticscholar.orgnih.gov

Research has shown that cyclic thiourea derivatives can inhibit AChE and BChE at nanomolar concentrations. tandfonline.com For instance, certain tetrahydropyrimidine-based thioureas exhibited Kᵢ values ranging from 6.11–16.13 nM for AChE and 6.76–22.44 nM for BChE. tandfonline.com The presence of a phenolic hydroxyl group on the scaffold, a feature of this compound, is suggested to enhance inhibitory action due to stronger binding capacity at the enzyme's active site. scielo.org.co Studies on benzoylthiourea derivatives also confirmed remarkable inhibitory potential against both esterase enzymes. semanticscholar.org

| Compound Class | Enzyme | Inhibition (Kᵢ, nM) | Reference |

|---|---|---|---|

| Cyclic Thioureas (general range) | AChE | 6.11 - 16.13 | tandfonline.com |

| Cyclic Thioureas (general range) | BChE | 6.76 - 22.44 | tandfonline.com |

| 1-(4-(4-Methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | AChE | 6.11 ± 1.25 | tandfonline.com |

| 1-(4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone | BChE | 6.76 ± 0.59 | tandfonline.com |

| N-substituted tetrahydropyrimidines (general range) | AChE | 0.48 - 7.46 | nih.gov |

Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological processes. semanticscholar.org The inhibition of specific proteases is a target for various therapeutic interventions. In vitro studies have demonstrated that synthetic thiourea derivatives possess moderate inhibitory potential against proteases. semanticscholar.orgresearchgate.net

In one study, a series of five benzoylthiourea derivatives were evaluated for their ability to inhibit protease activity. The results indicated moderate inhibition, with the most active compound, 1-benzoyl-3-(4-methoxyphenyl)thiourea, showing 48.1 ± 0.7% inhibition. semanticscholar.orgresearchgate.net The analogue 1-benzoyl-3-(4-hydroxyphenyl)thiourea also demonstrated activity with 41.4 ± 0.9% inhibition. semanticscholar.orgresearchgate.net While not as potent as their effects on other enzymes, this activity suggests that the thiourea scaffold could be further optimized to develop more effective protease inhibitors.

| Compound | % Inhibition | Reference |

|---|---|---|

| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 48.1 ± 0.7 | semanticscholar.orgresearchgate.net |

| 1-Benzoyl-3-(2-nitrophenyl)thiourea | 45.5 ± 0.6 | semanticscholar.orgresearchgate.net |

| 1-Benzoyl-3-(4-hydroxyphenyl)thiourea | 41.4 ± 0.9 | semanticscholar.orgresearchgate.net |

| 1-Benzoyl-3-p-tolylthiourea | 36.7 ± 1.1 | semanticscholar.orgresearchgate.net |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. mdpi.com It is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, making its inhibition a valuable strategy for treating associated infections. nih.govacs.org Thiourea itself is a known urease inhibitor and is often used as a reference standard in screening assays. mdpi.com

Numerous thiourea analogues have been synthesized and evaluated as urease inhibitors, with many showing greater potency than thiourea. mdpi.comnih.govacs.orgacs.org Structurally diverse classes, including thiosemicarbazones and thiazolyl thioureas, have yielded inhibitors with low micromolar and even submicromolar Kᵢ values against bacterial urease. nih.govacs.org For example, furan (B31954) chalcones have been identified as excellent urease inhibitors compared to the reference drug thiourea. mdpi.com Modeling studies suggest that these inhibitors act by coordinating the nickel ions in the enzyme's active site via their sulfur atom and forming hydrogen bonds with key amino acid residues. nih.gov

| Compound | Enzyme Source | Activity (IC₅₀ or Kᵢ, µM) | Reference |

|---|---|---|---|

| Thiourea (Reference) | Jack Bean Urease | IC₅₀ = 21.25 ± 0.15 | mdpi.com |

| 1-Phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (4h) | Jack Bean Urease | IC₅₀ = 16.13 ± 2.45 | mdpi.com |

| (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide (19) | S. pasteurii Urease | Kᵢ = 0.39 ± 0.01 | nih.gov |

| (E)-2-(4-methylbenzylidene)hydrazine-1-carbothioamide (16) | S. pasteurii Urease | Kᵢ = 0.99 ± 0.04 | nih.gov |

| 1-Benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea (52) | P. mirabilis (whole cell) | IC₅₀ = 304 ± 14 | nih.govacs.org |

Certain thiourea derivatives, known as thioureylenes, are recognized for their ability to modulate thyroid function by inhibiting thyroid peroxidase (TPX). nih.govresearchgate.net TPX is the key enzyme responsible for the synthesis of thyroid hormones. nih.gov The inhibition of this enzyme is the mechanism of action for several antithyroid drugs used in the treatment of hyperthyroidism. drugbank.com

The compound ethylenethiourea (B1671646) (ETU), an analogue of thiourea, has been shown to inhibit TPX-catalyzed reactions. nih.gov Its mechanism of inhibition is distinct and complex; it occurs only in the presence of iodide ions and involves the oxidative metabolism of ETU. nih.gov This process is competitive, and the inhibition ceases once the ETU is consumed, without causing irreversible damage or covalent binding to the enzyme. nih.gov This is in contrast to other inhibitors that cause suicide inactivation of the enzyme. nih.gov The inhibitory effects of thioureylene drugs on the iodide-dependent catalatic activity of TPX further support this mechanism, where the drugs compete with hydrogen peroxide for the oxidized iodine intermediate formed by the enzyme. researchgate.net

Anti-inflammatory Effects

The thiourea scaffold is a significant pharmacophore recognized for its role in developing compounds with anti-inflammatory properties. The mechanism of action for many of these derivatives is linked to the inhibition of key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. rsc.org Prostaglandins, which are lipid compounds generated by COX enzymes, are primary mediators of inflammation. rsc.org Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these COX enzymes, thereby reducing prostaglandin (B15479496) synthesis and alleviating inflammation. rsc.org Thiourea derivatives have shown promise in this area, often by mimicking the action of traditional NSAIDs. rsc.orgmdpi.com

Research into analogues of this compound has demonstrated notable anti-inflammatory potential. For instance, 1,3-bis(p-hydroxyphenyl)urea, a structurally similar urea derivative, has been shown to possess anti-inflammatory activity. f1000research.com In-silico studies suggested this compound has a high binding affinity for COX-1 and TNF-α. f1000research.com Subsequent in-vivo testing in carrageenan-induced rat paw edema models confirmed its ability to suppress inflammation, with efficacy at doses of 50, 100, and 200 mg/kg BW being comparable to the standard drug, diclofenac (B195802) sodium. f1000research.com

Similarly, thiourea derivatives of the well-known NSAID naproxen (B1676952) have been synthesized and evaluated. mdpi.com These compounds, particularly those with unsubstituted or substituted aromatic amines in their side chains, exhibited potent anti-inflammatory activity. mdpi.com In studies measuring the reduction of rat paw edema, naproxen-thiourea derivatives showed a significant percentage of inhibition, highlighting the potential of the thiourea moiety to enhance or contribute to anti-inflammatory effects. mdpi.com Further studies on pyrimidine analogues, which can be synthesized from thiourea, also report significant COX-2 inhibition, with some compounds showing anti-inflammatory effects comparable to or even exceeding that of ibuprofen. rsc.org The thiourea functional group itself has been identified as a key component for the dual inhibition of COX-1 and COX-2. mdpi.com

Table 1: Selected Studies on the Anti-inflammatory Activity of this compound Analogues

| Compound/Analogue | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| 1,3-bis(p-hydroxyphenyl)urea | Carrageenan-induced rat paw edema | Showed anti-inflammatory activity comparable to diclofenac sodium at doses of 50, 100, and 200 mg/kg BW. Mechanism linked to COX-1 and TNF-α inhibition. | f1000research.com |

| Naproxen-thiourea derivatives | Rat paw edema model | Compounds with aromatic amines in the side chain demonstrated a high percentage of edema inhibition (e.g., 44.83% and 49.29% for specific derivatives). | mdpi.com |

| Thiourea Moiety | Enzyme Inhibition Assay | Described as a pharmacophore for dual inhibition of COX-1 and COX-2, with some derivatives showing selectivity towards COX-2. | mdpi.com |

| Pyrimidine Analogues (derived from thiourea) | In-vivo and In-vitro COX inhibition | Certain derivatives exhibited potent COX-2 inhibition, with anti-inflammatory activity similar to or greater than ibuprofen. | rsc.org |

Other Biological Activities (e.g., Anticonvulsant, Analgesic, Antihypertensive, Plant Growth Regulatory)

Beyond anti-inflammatory effects, the thiourea core structure is integral to a wide spectrum of other biological activities. farmaciajournal.com Derivatives have been extensively studied for their potential as anticonvulsant, analgesic, antihypertensive, and plant growth regulatory agents. acs.orgjrespharm.comnih.govresearchgate.net

Anticonvulsant Activity Thiourea derivatives have emerged as a structurally novel class of anticonvulsant agents. jrespharm.com Numerous studies have evaluated their efficacy in standard preclinical models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. jrespharm.comnih.gov For example, a series of (4-{[(substituted-phenyl)thiocarbamoyl]amino}phenyl)acetic acid derivatives were synthesized and tested, with compound 1b ((4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid) showing notable activity in the PTZ-induced seizure test. jrespharm.com Other research has identified thioureido derivatives of acetophenone (B1666503) semicarbazone that provided significant protection against both MES and scPTZ induced seizures, with one compound demonstrating potency equipotent to the standard drug phenytoin. nih.gov The structural features, including a hydrophobic phenyl ring, are considered important for this activity. jrespharm.com

Analgesic Activity The pain-relieving potential of thiourea derivatives has also been documented. researchgate.net The mechanism is often linked to the inhibition of COX enzymes, similar to their anti-inflammatory action. researchgate.net In an acetic acid-induced writhing test in mice, several 1-allyl-3-benzoylthiourea (B5185869) analogs demonstrated better pain inhibition activity than the reference drug, diclofenac sodium. researchgate.net In-silico screening suggested that these compounds have a strong affinity for the COX-2 receptor. researchgate.net Other studies on 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea derivatives also reported promising anti-nociceptive activity in various pain models. researchgate.net

Antihypertensive Activity Certain thiourea derivatives have been investigated for their ability to lower blood pressure. nih.govresearchgate.net Structure-activity relationship studies on a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas identified the 2,6-dichlorophenyl analogue as having potent oral antihypertensive activity in both hypertensive rat and dog models. nih.gov Another study on N-(alkyl/alkenyl/aryl)-N'-heterocyclic ureas and thioureas found that compounds like 1-allyl-3-[2'-(6-methyl)quinolyl]thiourea produced a significant reduction in systolic blood pressure in hypertensive rats. researchgate.net

Plant Growth Regulatory Activity Thiourea and its derivatives are increasingly used in agriculture to improve crop performance. acs.orgnih.govresearchgate.net These compounds can act as plant growth regulators, enhancing growth and productivity, especially under stressful environmental conditions like drought, salinity, and heat stress. researchgate.net When applied as a seed pretreatment, thiourea can increase germination rates. researchgate.net Foliar sprays have been shown to improve gas exchange properties, while medium supplementation can enhance root growth. researchgate.net Furthermore, thiourea derivatives exhibit fungicidal and insecticidal properties, helping to protect crops from pathogens and pests. acs.orgnih.govasianpubs.org For instance, certain benzoylthiourea derivatives have been shown to promote the growth of rice and cucumber while also increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD) in the plants. gdaas.cn

Table 2: Summary of Other Biological Activities of Thiourea Analogues

| Activity | Compound/Analogue Series | Model/Assay | Key Findings | Reference |

|---|---|---|---|---|

| Anticonvulsant | (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid | Pentylenetetrazole (PTZ) induced seizure test | Reduced convulsions and increased survival percentage from 50% to 95%. | jrespharm.com |

| Anticonvulsant | Thioureido derivatives of acetophenone semicarbazone | Maximal electroshock (MES) & scPTZ tests | One derivative showed an ED50 of 23.5 mg/kg, equipotent to phenytoin. | nih.gov |

| Analgesic | 1-allyl-3-benzoylthiourea analogs | Acetic acid induced writhing test | Three compounds showed better pain inhibition than diclofenac sodium, likely via COX-2 inhibition. | researchgate.net |

| Antihypertensive | 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea | Hypertensive rat and dog models | Demonstrated potent oral antihypertensive activity. | nih.gov |

| Plant Growth Regulatory | Thiourea | Seed priming, foliar spray | Improved seed germination, gas exchange, and root growth under stress conditions. | researchgate.net |

| Plant Growth Regulatory | Benzoylthiourea derivatives | Rice and cucumber growth tests | Promoted growth and increased SOD and POD enzyme activity. | gdaas.cn |

Coordination Chemistry and Metal Complexation of 1 3 Hydroxyphenyl 2 Thiourea

Ligand Properties and Coordination Modes with Transition Metals

1-(3-Hydroxyphenyl)-2-thiourea, a derivative of thiourea (B124793), possesses hard and soft donor sites, which facilitates its bonding with metal ions. grafiati.com The presence of the thiocarbonyl (C=S) group and the hydroxyl (-OH) group on the phenyl ring, in addition to the nitrogen atoms of the thiourea backbone, allows for various coordination possibilities. These coordination modes are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The most common coordination modes for thiourea derivatives include:

Monodentate coordination: The ligand binds to the metal center through a single donor atom, typically the sulfur atom of the thiocarbonyl group. conicet.gov.arrsc.org

Bidentate coordination: The ligand chelates to the metal center through two donor atoms. In the case of this compound, this can occur through the sulfur and the oxygen of the deprotonated hydroxyl group (S, O), or through the sulfur and one of the nitrogen atoms (S, N). conicet.gov.arjgpt.co.in The tautomerism between the thione and thiol forms can influence the coordination behavior. grafiati.com The thionic form tends to favor monodentate coordination, while the thiol form can lead to bidentate chelation. ucj.org.ua

Bridging coordination: The ligand can bridge two metal centers, with the sulfur atom often acting as the bridging atom.

The presence of the hydroxyl group in the meta-position of the phenyl ring can influence the electronic properties of the ligand and its complexes. Intramolecular hydrogen bonding between the N-H of the thiourea and the hydroxyl oxygen is also possible, which can affect the ligand's conformation and coordination behavior.

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Pt(IV), Ni(II), Au, Ag, Ru, Co, Pd, Zn)

Metal complexes of this compound and related thiourea derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can significantly impact the resulting complex.

General Synthetic Method: A common method involves dissolving the thiourea ligand in a suitable solvent, such as ethanol (B145695) or acetone (B3395972), and adding a solution of the metal salt (e.g., chloride, nitrate, or acetate (B1210297) salt of the desired metal) to it. The reaction mixture is often stirred at room temperature or under reflux for a specific period. rdd.edu.iqksu.edu.tr The resulting metal complex, which may precipitate out of the solution, can then be isolated by filtration, washed, and dried.

Characterization Techniques: The synthesized metal complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties. These include:

Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex and the metal-to-ligand ratio. jgpt.co.inrdd.edu.iq

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=S, C=O (if applicable), N-H, and C-N bonds upon complexation provide evidence of coordination. rdd.edu.iqksu.edu.tr A shift in the C=S band to a lower frequency and the appearance of a new band for the C-S bond can indicate coordination through the sulfur atom. ksu.edu.tr

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the metal. rdd.edu.iqresearchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere. jgpt.co.inrdd.edu.iq

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the metal ion. jgpt.co.inrdd.edu.iq

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. rdd.edu.iq

Examples of Synthesized Complexes: Researchers have successfully synthesized and characterized a wide range of metal complexes with thiourea derivatives. For instance, complexes of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) with a related ligand, [1-phenyl-3-naphthoyl-2-thiourea], were synthesized and found to have an octahedral geometry, with the ligand acting as a bidentate O,S donor. jgpt.co.in Similarly, Ni(II) and Cu(II) complexes of N,N-disubstituted-N'-(4-fluorobenzoyl)thioureas have been prepared and structurally characterized. researchgate.net The synthesis of Pt(II) and Pd(II) complexes with various thiourea ligands has also been reported, often revealing square planar geometries. rsc.orgnih.gov

Table 1: Selected Metal Complexes of Thiourea Derivatives and their Characterization Data

| Metal Ion | Ligand | Coordination Mode | Geometry | Selected Characterization Data |

|---|---|---|---|---|

| Cu(II) | N-((5-bromopyridin-2-yl)carbamothioyl)furan-2-carboxamide | Bidentate (O, S) | Square Planar | Shift in C=O and C=S bands in IR spectra. ksu.edu.tr |

| Pt(IV) | Thiourea benzamide (B126) derivatives | Bidentate (S, O) | Octahedral | Changes in ¹H NMR chemical shifts upon complexation. tjnpr.org |

| Ni(II) | N,N-di-n-propyl-N′-(4-fluorobenzoyl)thiourea | Bidentate (S, O) | Square-planar | Characterized by X-ray single crystal diffraction. researchgate.net |

| Co(II) | [1-phenyl-3-naphthoyl-2-thiourea] | Bidentate (O, S) | Octahedral | Magnetic moment consistent with octahedral geometry. jgpt.co.in |

| Pd(II) | N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea | Monodentate (S) and Bidentate (S, O) | Square Planar | Characterized by IR, ¹H NMR, ¹³C NMR, and X-ray diffraction. rsc.org |

| Zn(II) | [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid] | Bidentate (O, N) | Tetrahedral | Coordination confirmed by IR and NMR data. rdd.edu.iq |

Structural Analysis of Metal-Thiourea Complexes (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in elucidating the structures of numerous metal complexes of this compound and its analogs.

The crystal structure analysis provides detailed information about:

Coordination geometry: Whether the metal center adopts a square planar, tetrahedral, octahedral, or other geometry. nih.gov

Bond lengths and angles: Precise measurements of the distances between the metal and the coordinating atoms, as well as the angles between the bonds. researchgate.net

Intra- and intermolecular interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. researchgate.net

Key Structural Findings:

Conformation: In many benzoylthiourea (B1224501) derivatives, the molecules adopt a trans-cis configuration with respect to the positions of the carbonylbenzoyl and phenyl groups relative to the C=S bond. researchgate.net

Hydrogen Bonding: Intramolecular hydrogen bonds, such as N-H···O and N-H···N, are frequently observed, leading to the formation of stable six-membered rings. researchgate.net Intermolecular hydrogen bonds, like N-H···S and O-H···S, often play a crucial role in the formation of dimers or polymeric chains in the crystal lattice. researchgate.net

Coordination Geometries:

Square Planar: Ni(II), Pd(II), and Pt(II) complexes with bidentate thiourea ligands often exhibit a square planar geometry. researchgate.netnih.gov For example, the crystal structure of a bis(N,N-di-n-propyl-N′-(4-fluorobenzoyl)thioureato)nickel(II) complex revealed a nearly square-planar coordination around the nickel atom. researchgate.net

Tetrahedral: Cu(I) and Zn(II) complexes can adopt a tetrahedral geometry. The crystal structure of a Cu(I) complex with an aroyl thiourea ligand showed a tetrahedral geometry where three coordination sites were occupied by sulfur atoms from the ligands and the fourth by a bromide ion. nih.gov

Octahedral: Co(II) and other transition metals can form octahedral complexes, typically with a 1:2 metal-to-ligand ratio where the ligands act as bidentate chelators. jgpt.co.in

Table 2: Crystallographic Data for Selected Metal-Thiourea Complexes

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| N,N-dimethyl-N′-(4-fluorobenzoyl)thiourea | Monoclinic | P2₁/c | Forms dimers through N–H···S hydrogen bonds. |

| bis(N,N-di-n-propyl-N′-(4-fluorobenzoyl)thioureato)nickel(II) | Triclinic | P-1 | Nearly square-planar coordination geometry. researchgate.net |

| N-(4-methoxybenzoyl)-N`-(3-hydroxyphenyl)thiourea | Triclinic | P-1 | trans-cis configuration; stabilized by O-H···S and N-H···S hydrogen bonds. researchgate.net |

| N-(3-nitrobenzoyl)-N`-(3-hydroxyphenyl)thiourea | Monoclinic | P2₁/c | trans-cis configuration; polymeric chains formed via O-H···S and N-H···S hydrogen bonds. researchgate.net |

Catalytic Applications of Thiourea-Metal Complexes

Metal complexes of thiourea derivatives have emerged as effective catalysts in various organic transformations. grafiati.com The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates and facilitate their conversion to products. The ligand can influence the catalytic process by modifying the steric and electronic environment around the metal center.

Suzuki-Miyaura Cross-Coupling Reactions: Palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have demonstrated high efficiency as catalysts for the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Oxidation Reactions: Ruthenium(III) and Ru(II) complexes containing N-[di(alkyl/aryl)carbamothioyl]benzamide ligands have shown catalytic activity in the oxidation of a wide range of alcohols to their corresponding aldehydes and ketones. conicet.gov.ar

Transfer Hydrogenation: Iron(II) catalysts supported on silica (B1680970) nanoparticles and containing acyl thiourea ligands have been utilized for the transfer hydrogenation of various carbonyl compounds. nih.gov

The versatility of thiourea-metal complexes as catalysts stems from the tunable nature of the ligand, allowing for the design of catalysts with specific activities and selectivities for different organic reactions.

Biological Applications of Thiourea-Metal Complexes

Thiourea derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. grafiati.commdpi.com The coordination of a metal ion to a thiourea ligand can significantly enhance its biological efficacy. mdpi.com

Antimicrobial Activity: Metal complexes of thiourea derivatives have been tested against various pathogenic bacteria and fungi. For example, complexes of a ligand derived from tyrosine, [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoic acid], with Co(II), Ni(II), Cu(II), and Zn(II) showed enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus compared to the free ligand. rdd.edu.iq The increased activity of the metal complexes is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing its lipophilicity and allowing it to penetrate the microbial cell membrane more effectively.

Anticancer Activity: Thiourea-metal complexes have shown promise as potential anticancer agents. grafiati.com The coordination of a metal can trigger significant cytotoxic effects against various cancer cell lines. grafiati.com For instance, platinum(II) complexes of N,N-disubstituted-4-chlorobenzoyl thiourea have been synthesized and evaluated for their in vitro anticancer activity. nih.gov Similarly, Cu(II) and Pt(IV) complexes of thiourea benzamide derivatives have been investigated for their efficacy against PC3 and HepG2 cancer cell lines. tjnpr.org

Antioxidant Activity: Some thiourea-metal complexes have been reported to possess antioxidant properties. The free radical scavenging activity of copper(II) complexes of N-(pyridin-2-yl)-1,3-benzothiazol-2-amine derivatives was found to be dose-dependent. grafiati.com

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques (FT-IR, NMR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental in elucidating the molecular structure of 1-(3-Hydroxyphenyl)-2-thiourea.

Fourier-Transform Infrared (FT-IR) Spectroscopy is instrumental in identifying the functional groups present in the molecule. The FT-IR spectrum of this compound displays characteristic absorption bands. Key vibrational frequencies confirm the presence of the thiourea (B124793) and hydroxyphenyl moieties. For instance, the N-H stretching vibrations are typically observed around 3200 cm⁻¹, while the C=S stretching vibration appears near 1250 cm⁻¹. The presence of the hydroxyl group is indicated by a broad O-H stretching band around 3400 cm⁻¹. In the synthesis of related N,N'-disubstituted acyl thiourea derivatives, the presence of an acyl group is confirmed by an absorption band near 1670 cm⁻¹ (C=O), and the thio group (C=S) is identified by a band around 1084 cm⁻¹. ijbpas.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insight into the carbon and hydrogen framework of the compound.

¹H NMR spectra show signals for the aromatic protons of the 3-hydroxyphenyl group, typically in the range of δ 6.5–7.5 ppm. The protons of the NH groups in the thiourea moiety resonate at approximately δ 9–10 ppm.

¹³C NMR spectra are used to confirm the carbon skeleton, with the phenolic carbon appearing between δ 150–160 ppm and the C=S carbon resonating in the range of δ 180–185 ppm.

Interactive Data Table: Indicative NMR and FT-IR Data for this compound

| Technique | Functional Group | Characteristic Signal/Band |

| ¹H NMR | Aromatic C-H | δ 6.5–7.5 ppm |

| Thiourea N-H | δ 9–10 ppm | |

| ¹³C NMR | Phenolic C-O | δ 150–160 ppm |

| Thiourea C=S | δ 180–185 ppm | |

| FT-IR | O-H Stretch | ~3400 cm⁻¹ |

| N-H Stretch | ~3200 cm⁻¹ | |

| C=S Stretch | ~1250 cm⁻¹ |

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. sciforum.net This technique is particularly useful for analyzing conjugated systems. sciforum.net The UV-Vis spectrum of thiourea derivatives is influenced by the electronic environment of the chromophoric groups. sciforum.net

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Electrospray ionization mass spectrometry (ESI-MS) is commonly used, and it validates the molecular ion peak. For this compound, the expected [M+H]⁺ ion is observed at an m/z of 183.

Chromatographic Techniques (HPLC, LC-MS/MS)

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of this compound. A common setup involves a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. This technique allows for the effective separation of the target compound from any starting materials or byproducts. The purity of the compound can be determined to be greater than 95% using this method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net This technique is particularly valuable for the trace-level quantification of thiourea and its derivatives in complex matrices. researchgate.net In the multiple-reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, providing excellent specificity and reducing background noise. researchgate.net For the analysis of thiourea, a cation exchange column can be used with a mobile phase of acetonitrile and an ammonium (B1175870) acetate (B1210297)/acetic acid buffer. researchgate.net The positive electrospray ionization (ESI) mode is often employed, with the parent ion of thiourea being m/z 77 and daughter ions at m/z 60 and 43. researchgate.net

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

For related thiourea derivatives, single crystal XRD has been used to confirm the molecular geometry. nih.gov In a study of N-(4-biphenylcarbonyl)-N'-(3-hydroxyphenyl)thiourea, the compound was found to crystallize in the monoclinic system with the space group P21/c. rasayanjournal.co.in The analysis of another related compound, 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, revealed that it crystallizes in the triclinic system with the space group P1. nih.gov In this structure, the dihedral angles between the thiourea group and the methoxyphenyl and hydroxyphenyl rings are 61.91(4)° and 76.90(4)°, respectively, and the two benzene (B151609) rings are twisted with respect to each other by 71.03(4)°. nih.gov Such detailed structural information is invaluable for understanding the intermolecular interactions that govern the crystal packing.

Interactive Data Table: Crystallographic Data for a Related Thiourea Derivative

| Parameter | Value |

| Compound | 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea |

| Crystal system | Triclinic |

| Space group | P1 |

| a (Å) | 6.9925 (4) |

| b (Å) | 9.8666 (6) |

| c (Å) | 10.4238 (6) |

| α (°) | 103.055 (2) |

| β (°) | 100.033 (1) |

| γ (°) | 90.508 (1) |

| V (ų) | 688.99 (7) |

| Z | 2 |

Data from a study on a related thiourea derivative. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. conicet.gov.ar This method provides insights into the types of interactions present, such as hydrogen bonds and π-based interactions like π-π stacking and C-H···π interactions. conicet.gov.ar

Future Research Directions and Therapeutic Development

Rational Design of Next-Generation Thiourea-Based Agents

The design of new thiourea-based therapeutic agents is heavily reliant on understanding their structure-activity relationships (SAR). mdpi.comnih.gov SAR studies investigate how modifications to the chemical structure of a molecule, such as the addition or alteration of functional groups, affect its biological activity. mdpi.comnih.gov By analyzing these relationships, chemists can design new derivatives with improved potency, selectivity, and pharmacokinetic profiles. biointerfaceresearch.com

For instance, research on thiourea (B124793) derivatives as inhibitors of HIV-1 has utilized biological evaluations and molecular docking to elucidate SAR, leading to the identification of optimal compounds for future development. nih.gov Similarly, in the development of anti-leishmanial agents, the introduction of a piperazine (B1678402) ring into the thiourea structure was found to enhance potency and selectivity. mdpi.comresearchgate.net The core principle is to modify the thiourea scaffold to optimize interactions with specific biological targets, such as enzymes or receptors, thereby enhancing the desired therapeutic effect. biointerfaceresearch.com This rational design approach aims to create next-generation compounds that are more effective and have fewer side effects. nih.govbiointerfaceresearch.com

Key strategies in the rational design of thiourea derivatives include:

Bioisosteric Replacement: Replacing the thiourea moiety with other functional groups (bioisosteres) to overcome limitations like poor solubility or metabolic instability. nih.govbohrium.com

Molecular Modification: Introducing various functional groups or lipophilic moieties to improve bioactivity and pharmacokinetic properties. biointerfaceresearch.com

Conformational Restriction: Synthesizing conformationally-restricted analogs to improve activity and pharmacokinetic profiles, as demonstrated in the development of anti-HCV agents. nih.gov

| Target/Activity | Key Structural Feature/Modification | Impact on Activity | Reference |

|---|---|---|---|

| Anti-Leishmanial | Introduction of a piperazine ring | Enhanced potency and selectivity | mdpi.comresearchgate.net |

| Anti-HCV | Conformationally-restricted fluorene (B118485) analogs | Potent inhibitory activity and improved pharmacokinetics | nih.gov |

| Anticancer (VEGFR-2 inhibition) | 3-(4-methoxyphenyl)azetidine-containing derivatives | Potent inhibition of VEGFR-2 | biointerfaceresearch.com |

| Anti-HIV-1 | Specific substitutions based on molecular docking | Identified optimal compounds for future optimization | nih.gov |

Preclinical Development and Mechanistic Elucidation

Before a new compound can be tested in humans, it must undergo rigorous preclinical development. This stage involves in vitro (cell-based) and in vivo (animal) studies to evaluate its efficacy, and pharmacokinetic properties. biorxiv.orgjppres.com For thiourea derivatives, preclinical studies have been crucial in demonstrating their potential against a range of diseases, including cancer, viral infections, and protozoal diseases. nih.govbiointerfaceresearch.commdpi.com

A key aspect of preclinical development is elucidating the compound's mechanism of action—that is, how it exerts its therapeutic effect at the molecular level. For example, some anticancer thiourea derivatives have been shown to work by inhibiting key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2). biointerfaceresearch.com Others may induce apoptosis (programmed cell death) or interfere with cellular signaling pathways. nih.gov

Pharmacokinetic studies are also critical, examining how the body absorbs, distributes, metabolizes, and excretes a drug (ADME). nih.govbiorxiv.org In silico (computer-based) and in vivo studies on various thiourea derivatives have predicted their gastrointestinal absorption, ability to cross the blood-brain barrier, and metabolic pathways, providing essential data for their potential as drug candidates. biorxiv.orgjppres.com

Exploration of Novel Therapeutic Targets

The versatile chemical nature of the thiourea scaffold allows it to interact with a wide array of biological targets, making it a "privileged structure" in medicinal chemistry. nih.govbiointerfaceresearch.com Researchers are continuously exploring new therapeutic applications for these compounds. mdpi.com While initially recognized for activities like antituberculosis effects, the scope has expanded significantly. biointerfaceresearch.com

Current research is investigating thiourea derivatives for a multitude of therapeutic targets, including:

Anticancer: Targeting various cancer cell lines and inhibiting enzymes crucial for tumor growth and metastasis. biointerfaceresearch.comnih.gov

Antiviral: Showing inhibitory activities against viruses like HIV-1 and Hepatitis C Virus (HCV). nih.govnih.gov

Antimicrobial: Demonstrating activity against bacteria, fungi, and protozoa like Leishmania. mdpi.commdpi.com

Enzyme Inhibition: Acting as inhibitors for enzymes such as urease and cholinesterases, which are implicated in various diseases. nih.govnih.gov

Neurological Disorders: The thiourea moiety is found in compounds for treating neurodegenerative diseases like Parkinson's. nih.gov

Diabetes: Certain derivatives have shown potent agonistic activity at the beta3-adrenergic receptor and significant hypoglycemic activity, suggesting potential for treating type II diabetes. nih.gov

This broad spectrum of activity highlights the potential of thiourea-based compounds to address a wide range of unmet medical needs. mdpi.com

Applications in Agrochemicals and Materials Science